molecular formula C9H11NO3 B2827322 2-[3-(Hydroxymethyl)phenoxy]acetamide CAS No. 774195-26-5

2-[3-(Hydroxymethyl)phenoxy]acetamide

Cat. No.: B2827322
CAS No.: 774195-26-5
M. Wt: 181.191
InChI Key: HGYFQDDMBPQMDM-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)phenoxy]acetamide is a synthetic acetamide derivative featuring a hydroxymethyl (-CH$_2$OH) substituent at the 3-position of the phenoxy ring.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-4,11H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFQDDMBPQMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)phenoxy]acetamide typically involves the reaction of 3-(hydroxymethyl)phenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Hydroxymethyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl vs.
  • Biological Activity: Purine-linked analogs () exhibit potent receptor binding, while brominated derivatives () show antimicrobial activity.

Antimicrobial Activity

  • Schiff Base Derivatives (e.g., 2-(4-bromo-3-methylphenoxy)-N-(thiazolidinone)acetamide): Demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 12.5–25 μg/mL) . The hydroxymethyl analog may offer improved cell permeability due to reduced steric hindrance.

Receptor Targeting

  • A2A Adenosine Receptor Agonists: N-cyclobutyl analogs () showed submicromolar EC$_{50}$ values, highlighting the phenoxy-acetamide scaffold’s versatility. The hydroxymethyl group could modulate selectivity via polar interactions with receptor residues.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Cyclo-(Pro-Ile) from (IC$_{50}$: 11.76 μg/mL) suggests that polar groups like hydroxymethyl may enhance binding to AChE’s catalytic site, though direct data for this compound are needed.

Biological Activity

2-[3-(Hydroxymethyl)phenoxy]acetamide (CAS No. 774195-26-5) is an organic compound with notable biological activities, particularly in antimicrobial and antioxidant domains. Its structure comprises a hydroxymethyl group attached to a phenoxyacetamide moiety, which contributes to its unique interactions within biological systems. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

This compound has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The synthesis typically involves the reaction of 3-(hydroxymethyl)phenol with chloroacetamide in the presence of a base like potassium carbonate, utilizing an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

Synthetic Route Overview

  • Reactants : 3-(Hydroxymethyl)phenol and chloroacetamide
  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Elevated temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa. In studies focusing on type III secretion system (T3SS) inhibitors, this compound demonstrated efficacy in reducing abscess formation in murine models infected with P. aeruginosa by inhibiting the T3SS, which is crucial for bacterial virulence .

Table 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa

CompoundActivity LevelMechanism of Action
This compoundModerateInhibition of T3SS
Phenoxyacetamide derivativesVariesStructural analogs with similar action

Antioxidant Activity

The compound also possesses antioxidant properties, which have been linked to its ability to scavenge free radicals and inhibit oxidative stress in cellular environments. This activity is particularly relevant in the context of preventing cellular damage and inflammation.

The biological effects of this compound are attributed to its structural components:

  • Hydroxymethyl Group : Facilitates hydrogen bonding interactions with biological targets.
  • Acetamide Moiety : May influence enzyme inhibition and receptor binding.

These interactions can modulate various biochemical pathways, enhancing or inhibiting specific biological functions.

Case Studies and Research Findings

  • Study on T3SS Inhibition :
    A study investigated the effects of phenoxyacetamide inhibitors, including this compound, on P. aeruginosa infections. The findings revealed that these compounds significantly reduced abscess size and improved immune clearance in infected mice, highlighting their potential as therapeutic agents against multidrug-resistant bacteria .
  • Antioxidant Studies :
    In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cultured cells. The compound's ability to mitigate oxidative damage suggests potential applications in treating diseases linked to oxidative stress.

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